2-ethyl-4-methoxy-1H-benzo[g]indole
Description
2-Ethyl-4-methoxy-1H-benzo[g]indole is a polycyclic heteroaromatic compound characterized by a fused benzo[g]indole core substituted with an ethyl group at position 2 and a methoxy group at position 2. This structural complexity confers unique physicochemical properties, such as increased lipophilicity compared to simpler indoles, which may influence its solubility and biological activity .
Properties
CAS No. |
443911-42-0 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2-ethyl-4-methoxy-1H-benzo[g]indole |
InChI |
InChI=1S/C15H15NO/c1-3-11-9-13-14(17-2)8-10-6-4-5-7-12(10)15(13)16-11/h4-9,16H,3H2,1-2H3 |
InChI Key |
WMSUNMXFONPQSW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(N1)C3=CC=CC=C3C=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-4-methoxy-1H-benzo[g]indole typically involves the construction of the indole ring system. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the use of palladium-catalyzed cross-coupling reactions, which allow for the formation of the indole ring through the coupling of aryl halides with amines .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often employs large-scale catalytic processes. These methods ensure high yields and purity, making them suitable for pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-4-methoxy-1H-benzo[g]indole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common for indole derivatives, where the indole ring undergoes substitution at the nitrogen or carbon atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid, while reduction can produce 2-ethyl-4-methoxy-1H-indoline .
Scientific Research Applications
2-ethyl-4-methoxy-1H-benzo[g]indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethyl-4-methoxy-1H-benzo[g]indole involves its interaction with various molecular targets and pathways. In biological systems, it can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table compares 2-ethyl-4-methoxy-1H-benzo[g]indole with structurally related indole derivatives:
Key Observations :
- Substituent Effects : The ethyl group at C2 may improve metabolic stability compared to methyl analogues (e.g., 4-methoxy-2-methyl-1H-indole) . Methoxy groups generally enhance lipophilicity and electron-donating effects, influencing redox properties.
- Functional Groups : Carboxylate esters (e.g., in ) introduce polar moieties but may confer toxicity risks (e.g., H302 for oral toxicity).
Physicochemical Properties
- Solubility : The target compound’s lipophilicity (due to ethyl and methoxy groups) likely reduces water solubility, aligning with indole’s general sparing solubility in water .
- Thermal Stability : Boiling points for indoles range from 253°C (simple indole) to higher values for substituted derivatives; the benzo[g]indole core may further elevate this due to increased molecular weight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
